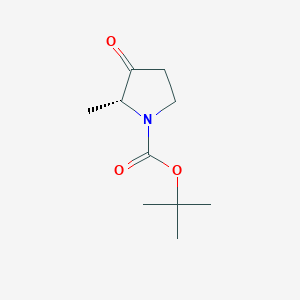

(R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester

Beschreibung

(R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at the 1-position, a methyl substituent at the 2-position, and a ketone (oxo) group at the 3-position of the pyrrolidine ring. This compound is a key intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable precise modifications for drug development.

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-methyl-3-oxopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-7-8(12)5-6-11(7)9(13)14-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBIJMMPYGOFFR-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)CCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)CCN1C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [3 + 2] cycloaddition reaction, which is a prominent approach for constructing five-membered heterocyclic scaffolds . This reaction can be catalyzed by various organocatalysts to achieve high stereoselectivity.

Industrial Production Methods

In industrial settings, the production of ®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester has the molecular formula and a molecular weight of approximately 199.25 g/mol. The compound features a pyrrolidine ring with a tert-butyl ester group, contributing to its unique reactivity and biological interactions.

Chemistry

- Building Block for Organic Synthesis : The compound serves as a critical building block in the synthesis of complex organic molecules. Its chiral nature allows for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and agrochemicals .

- Synthesis of Heterocycles : It is utilized in the construction of various heterocyclic compounds through cyclization reactions, particularly [3 + 2] cycloaddition reactions, which are prominent for creating five-membered rings.

Biology

- Enzyme Mechanisms : The compound is employed in studying enzyme mechanisms and protein-ligand interactions. Its ability to act as a ligand allows it to bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways .

- Potential Therapeutic Uses : Research indicates that derivatives of this compound may have applications as ACE inhibitors and antibacterial agents, highlighting its potential in medicinal chemistry .

Industrial Applications

- Fine Chemicals Production : In industrial settings, (R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the production of fine chemicals and other industrial products.

Case Study 1: Enzyme Inhibition Studies

A study investigated the inhibitory effects of (R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester on specific enzymes involved in metabolic pathways. The results demonstrated significant inhibition rates, suggesting its potential as a lead compound for developing new therapeutics targeting metabolic disorders.

Case Study 2: Synthesis of Chiral Compounds

Another research project focused on utilizing this compound as a chiral building block in synthesizing various pharmaceutical intermediates. The study highlighted its effectiveness in producing enantiomerically pure products, which are crucial for ensuring the efficacy and safety of drugs.

Wirkmechanismus

The mechanism of action of ®-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional Isomerism : The placement of the oxo group (e.g., 2-oxo vs. 5-oxo in compounds) influences reactivity and downstream applications. For example, 5-oxo derivatives may favor lactam formation, while 2-oxo groups enhance electrophilicity at adjacent positions .

- Substituent Effects : Alkyl chains (e.g., heptyl in ) increase lipophilicity, whereas iodomethyl groups () introduce halogen-based reactivity but raise safety concerns (skin/respiratory irritation). Aromatic groups (e.g., methoxycarbonyl-phenyl in ) enable π-π interactions for material science applications.

Thermal and Chemical Stability

- Thermal Decomposition : In tert-butyl ester-based polymers (), thermal stability varies with backbone structure. Poly(methyl methacrylate) (MA20) degrades via oxidation (Eₐ = 125 kJ/mol), while poly(acrylate) (A20) undergoes ester cleavage (Eₐ = 116 kJ/mol) . Though these data pertain to polymers, they suggest that small-molecule tert-butyl esters (like the target compound) may exhibit similar trends, with stability influenced by adjacent functional groups.

- Reactivity : The tert-butyl ester group is generally stable under basic conditions but cleavable under acidic or thermal stress, making it a versatile protecting group. For example, iodomethyl derivatives () may undergo nucleophilic substitution, whereas carboxymethoxymethyl analogues () could participate in hydrolysis or conjugation reactions.

Table 2: Hazard Profiles of Selected Analogues

Notable Differences:

- Halogenated derivatives (e.g., iodomethyl in ) pose higher toxicity risks compared to non-halogenated analogues.

- Aromatic esters () may exhibit photochemical reactivity, necessitating light-sensitive handling.

Biologische Aktivität

(R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound belonging to the pyrrolidine class, known for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

This compound is characterized by its unique structure, which includes a pyrrolidine ring with a ketone and carboxylic acid functional group. Its chirality plays a crucial role in its biological interactions.

The biological activity of (R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester primarily involves its interaction with specific enzymes and receptors. It can act as a ligand, modulating the activity of target proteins and influencing various biochemical pathways. This interaction is essential for its potential therapeutic effects.

Enzyme Inhibition

Research has indicated that this compound may serve as an inhibitor for several enzymes, particularly those involved in viral replication. For instance, studies have highlighted its potential as an inhibitor of influenza virus neuraminidase, showcasing its antiviral properties .

Antiviral Properties

The compound has been evaluated for its antiviral activities against various viruses. In particular, derivatives containing the pyrrolidine moiety have shown promising results against influenza and other viral pathogens .

Case Studies

- Influenza Virus Neuraminidase Inhibition : A study demonstrated that derivatives of (R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester exhibited significant inhibitory effects on the neuraminidase enzyme of the influenza virus. This suggests potential applications in antiviral drug development .

- Antibacterial Activity : Another investigation explored the antibacterial properties of related pyrrolidine compounds, indicating that modifications to the structure could enhance efficacy against specific bacterial strains .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of (R)-2-Methyl-3-oxo-pyrrolidine-1-carboxylic acid tert-butyl ester. The findings suggest that:

- Structure-Activity Relationship (SAR) : The introduction of different substituents can significantly alter the biological activity of the compound. For example, compounds with specific functional groups showed enhanced antiviral and antibacterial activities .

- In Vivo Studies : Animal model studies have confirmed the effectiveness of certain derivatives in reducing viral loads and improving survival rates in infected subjects .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.